
N-(4-Butyl-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butyl-3-nitrophenyl)acetamide: is an organic compound characterized by the presence of a butyl group, a nitro group, and an acetamide moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to avoid excessive exothermic reactions . The butylation can be achieved through various methods, including the use of butyl halides in the presence of a base.
Industrial Production Methods: Industrial production of N-(4-Butyl-3-nitrophenyl)acetamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Butyl-3-nitrophenyl)acetamide can undergo several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Oxidation: The butyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products:
Reduction: N-(4-Butyl-3-aminophenyl)acetamide.
Substitution: Various substituted acetamides.
Oxidation: Carboxylic acids, aldehydes.
Scientific Research Applications
Chemistry: N-(4-Butyl-3-nitrophenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitro and butyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Butyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the butyl group, making it less lipophilic.
N-(3-Nitrophenyl)acetamide: The nitro group is positioned differently, affecting its reactivity and biological activity.
N-(4-Methoxy-3-nitrophenyl)acetamide: Contains a methoxy group instead of a butyl group, altering its chemical properties.
Uniqueness: N-(4-Butyl-3-nitrophenyl)acetamide is unique due to the presence of both a butyl and a nitro group, which confer distinct chemical and biological properties. The butyl group enhances its lipophilicity, while the nitro group provides a site for reduction and further chemical modification.
Properties
CAS No. |
61644-33-5 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-butyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-5-10-6-7-11(13-9(2)15)8-12(10)14(16)17/h6-8H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
JWLDNOCBCXDMRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



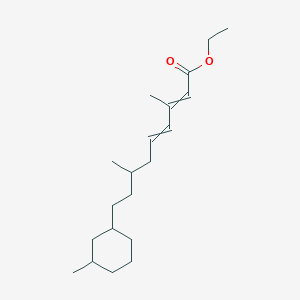
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)



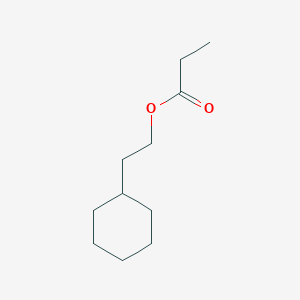
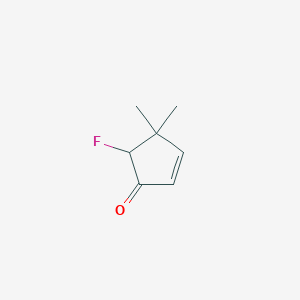
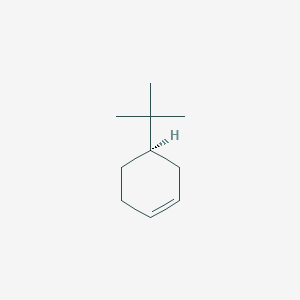
![{1,2-Bis[(propan-2-yl)sulfanyl]ethyl}(triethyl)germane](/img/structure/B14594607.png)
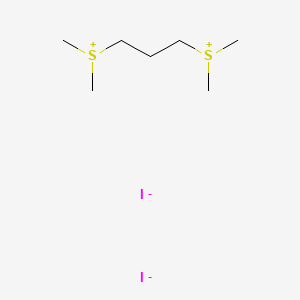

![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)

